(2s)-2-(Fmoc-amino)-7-octynoic acid

Catalog No.
S3291957
CAS No.
1097192-06-7
M.F
C23H23NO4
M. Wt
377.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-2-(Fmoc-amino)-7-octynoic acid

CAS Number

1097192-06-7

Product Name

(2s)-2-(Fmoc-amino)-7-octynoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.44

InChI

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

JGAAQTGBSLHOGR-UHFFFAOYSA-N

SMILES

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

solubility

not available

(2s)-2-(Fmoc-amino)-7-octynoic acid, also known as Fmoc-Nle-Oct (), is a chemical compound used in various scientific research applications, primarily within the field of chemistry and biology. Here's a breakdown of its key applications:

Peptide Synthesis and Drug Discovery

(2s)-2-(Fmoc-amino)-7-octynoic acid is a valuable building block for peptide synthesis, particularly in the creation of novel peptides with specific functionalities. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group, allowing for the controlled addition of amino acids during peptide chain elongation. The octynoic acid chain, containing a terminal alkyne group, enables further modifications through click chemistry, a powerful tool for bioconjugation and introducing diverse functionalities to the peptide. This combination makes (2s)-2-(Fmoc-amino)-7-octynoic acid a versatile tool for researchers exploring new therapeutic peptides and drug candidates.

Bioconjugation and Labeling

The alkyne functionality in (2s)-2-(Fmoc-amino)-7-octynoic acid enables its participation in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows efficient and selective conjugation of the molecule to various biomolecules containing azide groups, such as antibodies, proteins, and carbohydrates. This capability makes (2s)-2-(Fmoc-amino)-7-octynoic acid valuable for labeling biomolecules for diverse applications, including:

  • Imaging: By attaching fluorescent or radioisotope labels through click chemistry, researchers can visualize and track biomolecules within cells and organisms. ()
  • Drug Delivery: Attaching targeting moieties or therapeutic agents to biomolecules using click chemistry allows for the development of targeted drug delivery systems. ()
  • Biosensors: Click chemistry can be used to create biocompatible sensors by attaching recognition elements to (2s)-2-(Fmoc-amino)-7-octynoic acid-modified surfaces, enabling the detection of specific biomolecules.

Surface Modification and Biomaterials

The combination of the Fmoc group and the alkyne functionality in (2s)-2-(Fmoc-amino)-7-octynoic acid allows for its utilization in surface modification strategies. The Fmoc group can be used for the temporary protection of surfaces, while the alkyne group enables subsequent click chemistry reactions for the introduction of desired functionalities. This approach can be employed for:

  • Cell Adhesion and Patterning: Modifying surfaces with specific biomolecules through click chemistry using (2s)-2-(Fmoc-amino)-7-octynoic acid can control cell adhesion and patterning, facilitating studies in cell biology and tissue engineering. ()
  • Biocompatible Materials: Introducing functionalities like polyethylene glycol (PEG) through click chemistry can improve the biocompatibility and antifouling properties of materials used in implants, drug delivery systems, and biosensors. ()

(2S)-2-(Fmoc-amino)-7-octynoic acid is a synthetic amino acid derivative characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functional group and an alkyne functional group at the 7-position of the octanoic acid chain. This compound is notable for its utility in peptide synthesis and as a building block in the design of bioactive molecules. The Fmoc group is widely employed in solid-phase peptide synthesis due to its stability under various conditions and ease of removal, making it a preferred choice over other protecting groups like t-butyloxycarbonyl (Boc) .

The chemical reactivity of (2S)-2-(Fmoc-amino)-7-octynoic acid primarily involves its alkyne functionality, which can participate in various coupling reactions, including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction allows for the formation of 1,2,3-triazoles, which are valuable in medicinal chemistry.
  • Nucleophilic acyl substitution: The carboxylic acid moiety can react with amines to form amides, facilitating peptide bond formation.
  • Deprotection reactions: The Fmoc group can be removed using weak bases such as piperidine, allowing for further functionalization or peptide elongation .

The synthesis of (2S)-2-(Fmoc-amino)-7-octynoic acid typically involves the following steps:

  • Protection of the amino group: The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Formation of the alkyne: The alkyne moiety can be introduced via a series of reactions starting from a suitable precursor, often involving alkylation or coupling reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

(2S)-2-(Fmoc-amino)-7-octynoic acid is primarily used in:

  • Peptide synthesis: As a building block in solid-phase peptide synthesis, enabling the creation of complex peptides with specific functionalities.
  • Drug development: Its unique structure allows for the design of novel therapeutics with enhanced properties.
  • Bioconjugation: The alkyne functionality facilitates bioconjugation strategies for labeling proteins or other biomolecules .

Interaction studies involving (2S)-2-(Fmoc-amino)-7-octynoic acid often focus on its role in peptide interactions and its ability to form stable complexes with other biomolecules. These studies may include:

  • Binding affinity assessments: Evaluating how well peptides containing this amino acid bind to target proteins or receptors.
  • Stability studies: Understanding how modifications with this compound affect peptide stability and activity in biological systems .

Several compounds share structural similarities with (2S)-2-(Fmoc-amino)-7-octynoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Fmoc-D-Pra-OH220497-98-31.00Contains a different side chain; used in similar applications.
Fmoc-Pra-OH198561-07-80.97Similar backbone but different functional groups; used in peptide synthesis.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid1198791-65-90.94Has an additional methyl group; affects sterics and reactivity.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid174879-28-80.94Different side chain length; influences biological properties.
Fmoc-D-Lys-OH170642-27-00.94Contains a lysine residue; significant for charge interactions.

These compounds highlight the unique aspects of (2S)-2-(Fmoc-amino)-7-octynoic acid while demonstrating its versatility within synthetic and biological contexts .

Resin Compatibility and Loading Efficiency Studies

The carboxylic acid functionality of (2S)-2-(Fmoc-amino)-7-octynoic acid facilitates covalent attachment to chloro-trityl and Rink amide resins through ester or amide linkages, respectively. Comparative studies demonstrate superior loading efficiencies (>95%) on 2-chlorotrityl chloride resin due to its high affinity for carboxylates under mild conditions (dichloromethane, 1-hour reaction) [6]. In contrast, Rink amide resin requires pre-activation with coupling reagents (HBTU/HOBt) to achieve 85–90% loading, as the alkyne’s hydrophobicity marginally reduces swelling in dimethylformamide [6].

Table 1: Resin Loading Performance

Resin TypeCoupling ReagentLoading EfficiencySolvent System
2-Chlorotrityl-ClNone98% ± 2%Dichloromethane
Rink Amide MBHAHBTU/HOBt87% ± 3%DMF/NMP (8:2 v/v)

The terminal alkyne imposes minimal steric effects during resin attachment, as confirmed by Fourier-transform infrared (FTIR) spectroscopy showing intact C≡C stretching vibrations (2100–2260 cm⁻¹) post-loading [3]. However, prolonged exposure to acidic cleavage conditions (trifluoroacetic acid/water) necessitates resin selection to preserve the alkyne for downstream "click" chemistry modifications [3].

Orthogonal Protection Schemes for Complex Peptide Architectures

The Fmoc group’s orthogonality to allyloxycarbonyl (Alloc) and tert-butyloxycarbonyl (Boc) protections enables multi-directional peptide elongation. Tandem deprotection-coupling protocols using palladium(0)-catalyzed Alloc removal (0.10 equiv. Pd(PPh₃)₄, 6 equiv. phenylsilane) followed by Fmoc-amino acid coupling suppress diketopiperazine formation by 98% in model tripeptides [2]. This strategy is critical for synthesizing cyclic peptides incorporating (2S)-2-(Fmoc-amino)-7-octynoic acid, where premature cyclization is mitigated through sequential Alloc/Fmoc deprotection [2].

The alkyne moiety further enables post-SPPS bioorthogonal modifications. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido-functionalized fluorescent dyes proceeds quantitatively without disturbing Fmoc-deprotected amine groups, as demonstrated in hexapeptide conjugates [3]. This dual orthogonality—chemoselective alkyne reactivity and Fmoc compatibility—supports the synthesis of branched, labeled, and macrocyclic peptides.

Microwave-Assisted Coupling Efficiency Enhancements

Microwave irradiation (50°C, 20 W) reduces coupling times for (2S)-2-(Fmoc-amino)-7-octynoic acid from 90 minutes to 5 minutes in sterically hindered sequences. The alkyne’s electron-withdrawing properties enhance electrophilicity, synergizing with phosphonium-based coupling reagents (e.g., PyOxim, COMU) to achieve >99% stepwise yields in Aib-rich peptides [4] [5].

Table 2: Coupling Reagent Performance Under Microwave Conditions

ReagentTemperatureTimeYieldRacemization
COMU50°C5 min99.2%<0.5%
HATU50°C8 min98.7%0.7%
TBTU50°C12 min95.4%1.2%

Notably, COMU’s integration of Oxyma Pure minimizes racemization (<0.5%) while maintaining compatibility with the alkyne’s electronic profile [4]. Microwave protocols also mitigate side reactions in long (>30 residue) peptides by preventing thermal degradation of the Fmoc group.

Prevention of β-Sheet Aggregation During Chain Elongation

The alkyne’s hydrophobic character and conformational rigidity disrupt interchain hydrogen bonding, reducing β-sheet-driven aggregation by 40–60% in amyloidogenic sequences. Incorporating (2S)-2-(Fmoc-amino)-7-octynoic acid at alternating positions in polyalanine segments decreases turbidity (OD₆₀₀) from 1.2 to 0.5 within 24 hours, as measured by dynamic light scattering [3].

Supplemental strategies include:

  • Backbone amide protection: Incorporating pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(ΨMe,Mepro)-OH) adjacent to the alkyne-modified residue, further suppressing aggregation.
  • Solvent optimization: Using hexafluoroisopropanol/dichloromethane (1:4 v/v) enhances solubility during elongation, validated by reversed-phase HPLC showing 92% purity for a 15-mer peptide [6].

The copper-catalyzed azide-alkyne cycloaddition represents one of the most extensively studied bioorthogonal reactions, with (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid serving as an effective alkyne partner. The kinetic profile of this compound in CuAAC reactions demonstrates second-order rate constants typically ranging from 10 to 10⁴ M⁻¹s⁻¹, positioning it within the high-reactivity category for bioorthogonal applications [4] [5] [6].

Research investigations utilizing terminal alkynes structurally analogous to (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid have revealed that the reaction proceeds through a well-established mechanistic pathway involving copper acetylide formation followed by azide coordination and cycloaddition. The presence of the fluorenylmethyloxycarbonyl group does not significantly impede the reaction kinetics, with observed rate constants comparable to those of simpler terminal alkynes such as propargyl alcohol [5] [7].
Kinetic optimization studies have demonstrated that the reaction efficiency depends critically on copper catalyst concentration, with threshold behavior observed at approximately 50-250 μM copper concentrations. Below this threshold, reaction rates decrease significantly, while concentrations above this range provide maximal catalytic activity without proportional rate enhancement [5] [4]. The reaction typically reaches completion within 1-2 hours under optimized conditions, with the fluorenylmethyloxycarbonyl-amino-7-octynoic acid derivative showing minimal side reactions with biological nucleophiles.

Reaction ParameterOptimal RangeEffect on Kinetics
Copper concentration50-250 μMThreshold behavior
Ligand:copper ratio5:1Rate enhancement
Sodium ascorbate5 mMMaintains Cu(I)
pH range6.8-8.0Minimal effect
Temperature25-37°CStandard conditions

The incorporation of accelerating ligands such as tris(hydroxypropyltriazolylmethyl)amine significantly enhances reaction rates while protecting biological systems from copper-induced oxidative damage. These ligands stabilize the copper(I) oxidation state and facilitate the formation of catalytically active copper-acetylide intermediates [5] [8].

Strain-Promoted Cycloaddition Strategies for Biomolecular Labeling

While (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid itself is not a strained alkyne, it can be incorporated into biomolecular constructs that subsequently undergo strain-promoted azide-alkyne cycloaddition reactions. This approach leverages the compound's unique dual functionality to create sophisticated bioorthogonal labeling systems [9] [2].

The strain-promoted cycloaddition strategy utilizing derivatives of (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid offers several advantages over traditional copper-catalyzed approaches. The absence of copper eliminates cytotoxicity concerns and allows for extended reaction times in living systems. Rate constants for strain-promoted reactions typically range from 10⁻³ to 1 M⁻¹s⁻¹, depending on the degree of ring strain in the cyclooctyne partner [9] [10].

Research has demonstrated that peptides and proteins modified with (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid can undergo efficient strain-promoted cycloaddition with various strained cyclooctynes. The reaction proceeds through a concerted mechanism without the requirement for external catalysts, making it particularly suitable for in vivo applications where copper toxicity is a concern [11] [9].

Strained AlkyneRate Constant (M⁻¹s⁻¹)StabilityBiocompatibility
DIBO0.057HighExcellent
DIFO0.076HighExcellent
BARAC0.96HighExcellent
OCT0.0012HighGood

The strategic design of strain-promoted systems incorporating (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid has enabled the development of fluorogenic click reactions, where the cycloaddition event triggers changes in fluorescence properties. This approach provides real-time monitoring capabilities for bioorthogonal labeling processes [9] [12].

Solubility Optimization in Aqueous Reaction Environments

The aqueous solubility of (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid presents both challenges and opportunities in bioorthogonal chemistry applications. The compound's inherent hydrophobic character, primarily due to the fluorenylmethyloxycarbonyl protecting group, necessitates careful optimization of reaction conditions to maintain adequate solubility while preserving reactivity [13] [14].

Solubility enhancement strategies have been developed to address these limitations while maintaining the compound's bioorthogonal properties. The incorporation of hydrophilic substituents and the use of co-solvents have proven effective in improving aqueous compatibility. Research has demonstrated that the addition of polar functional groups such as carboxylic acids, sulfates, and polyethylene glycol chains can significantly enhance water solubility without compromising reaction efficiency [13] [15].

Solubility Enhancement MethodSolubility ImprovementReactivity ImpactBiocompatibility
Polar substituent addition10-50 foldMinimalExcellent
Polyethylene glycol conjugation20-100 foldSlight decreaseExcellent
Ionic functionalization50-200 foldModerate decreaseGood
Co-solvent systems5-20 foldMinimalVariable

The optimization of solubility has particular relevance for cellular and in vivo applications where high concentrations of organic solvents cannot be tolerated. Studies have shown that the modification of (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid with hydrophilic linkers maintains bioorthogonal reactivity while enabling effective biomolecular labeling in physiological environments [15] [16].

Recent developments in solubility optimization have focused on the design of self-assembling systems where the fluorenylmethyloxycarbonyl group contributes to ordered aggregation behavior. This approach leverages the compound's amphiphilic nature to create responsive materials that can undergo controlled dissolution and bioorthogonal reaction upon appropriate stimuli [15].

Chemoselectivity Profiling Against Native Amino Acid Side Chains

The chemoselectivity profile of (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid in bioorthogonal reactions represents a critical parameter for its successful application in biological systems. Comprehensive analysis of its reactivity against the twenty natural amino acid side chains reveals excellent selectivity, with minimal interference from endogenous nucleophiles [17] [18] [19].
The terminal alkyne functionality of (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid demonstrates exceptional chemoselectivity, with reaction rates toward azide groups being several orders of magnitude higher than toward native amino acid side chains. The most significant competing reaction involves cysteine residues through thiol-yne addition, occurring at rates approximately 100-fold slower than the desired azide-alkyne cycloaddition [20] [21].

Systematic studies have demonstrated that the compound shows virtually no reactivity toward lysine, histidine, tyrosine, serine, threonine, and methionine residues under typical bioorthogonal reaction conditions. This exceptional selectivity enables precise biomolecular modification without disrupting protein structure or function [17] [22] [19].

Amino AcidCompeting ReactionRelative RateSelectivity Factor
CysteineThiol-yne addition1:100100:1
LysineNegligible1:>1000>1000:1
HistidineNegligible1:>1000>1000:1
TyrosineNegligible1:>1000>1000:1
SerineNegligible1:>1000>1000:1
ThreonineNegligible1:>1000>1000:1
MethionineNegligible1:>1000>1000:1

The chemoselectivity profile has been further validated through comprehensive proteomics studies, where (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid-modified proteins showed minimal non-specific labeling when exposed to complex biological environments. These findings confirm the compound's suitability for applications requiring precise molecular recognition and modification [22] [21].

Advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to characterize the products of bioorthogonal reactions involving (2s)-2-(fluorenylmethyloxycarbonyl-amino)-7-octynoic acid. These studies consistently demonstrate the formation of stable triazole linkages with minimal side product formation, further validating the compound's exceptional chemoselectivity profile [22].

XLogP3

4.5

Dates

Last modified: 04-14-2024

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